Scientific Field: Bioengineering
Application Summary: Digitoxigenin has been found to stimulate collagen synthesis, which is crucial for wound healing The objective of the study was to evaluate the feasibility of digitoxigenin and its topical formulation for wound healing
Methods of Application: In the in vitro study, human dermal fibroblast cells were treated with digitoxigenin and collagen synthesis was assessed In the in vivo study, digitoxigenin was applied to excisional full-thickness wounds in rats immediately after wounding and remained for three days A digitoxigenin formulation for topical administration was prepared, and the in vitro release and in vivo wound healing effect were investigated
Results: The expression of procollagen in human dermal fibroblast was significantly increased with the exposure to 0.1 nM digitoxigenin Topical application of digitoxigenin in olive oil or alginate solution for three days significantly decreased the wound open in rats Similarly, topical administration of the developed digitoxigenin formulation for three days also significantly increased wound healing
Scientific Field: Chemistry
Application Summary: The synthesis and biological evaluation of 14β-methoxy derivatives of digitoxigenin and of other digitalis-like compounds are reported.
Scientific Field: Biomedical Research
Application Summary: Digitoxigenin has been tested for its antileishmanial activity against Leishmania infantum species.
Digitoxigenin is a cardenolide, specifically the aglycone of digitoxin, a cardiac glycoside. Its chemical structure is characterized by a steroid backbone with a furan-2-one moiety attached to the cyclopenta[a]phenanthrene derivative. The molecular formula for digitoxigenin is , and it has a molecular weight of approximately 374.51 g/mol. The compound is known for its role in enhancing cardiac contractility, making it significant in pharmacological applications related to heart conditions .
Digitoxigenin's mechanism of action is similar to other cardenolides. It inhibits the sodium-potassium pump, an enzyme crucial for maintaining ion balance in heart muscle cells. This inhibition increases the intracellular concentration of sodium, which strengthens heart contractions but can also lead to arrhythmias (irregular heartbeats) at high doses [].
Digitoxigenin can undergo various chemical transformations:
These reactions illustrate the compound's versatility and potential for derivatization in synthetic organic chemistry.
Digitoxigenin exhibits significant biological activity, primarily as an inhibitor of the sodium/potassium-transporting ATPase enzyme. This inhibition leads to increased intracellular sodium levels, which subsequently enhances calcium influx into cardiac cells, improving cardiac contractility. This mechanism makes digitoxigenin useful in treating heart failure and other cardiac conditions . Additionally, it has been studied for its cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .
The synthesis of digitoxigenin can be achieved through several methods:
Digitoxigenin's primary applications are in:
Research on digitoxigenin has highlighted its interactions with various biological systems:
These interactions underscore the compound's importance in both therapeutic and research contexts.
Several compounds share structural similarities with digitoxigenin, including:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Digoxin | Cardenolide with similar steroid backbone | More widely used clinically than digitoxigenin |
Gitoxin | Cardenolide with furan moiety | Exhibits different pharmacokinetics and potency |
Thevetigenin | Cardenolide structure | Derived from Thevetia species; used in traditional medicine |
Acetyl Digitoxigenin | Acetylated form of digitoxigenin | Enhanced lipid solubility may affect bioavailability |
Digitoxigenin is unique due to its specific biological activity profile and potential therapeutic applications compared to these similar compounds. Its role as an aglycone allows for distinct pharmacological properties that may differ significantly from those of glycosides like digoxin or gitoxin.
Acute Toxic